![molecular formula C18H21ClN2O3S B4878550 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to modulate the immune system by inhibiting the activation of B cells and macrophages. This may have implications for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One advantage of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many other small molecule inhibitors, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may have limited efficacy in certain types of cancer or in patients with specific genetic mutations. Additionally, the optimal dosing and scheduling of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in clinical trials is still being evaluated.
未来方向
Future research on 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may focus on several areas, including:
1. Combination therapy with other anticancer agents to enhance efficacy and overcome resistance.
2. Evaluation of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in additional types of cancer, such as solid tumors.
3. Identification of biomarkers that can predict response to 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide and guide patient selection.
4. Investigation of the potential immunomodulatory effects of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in autoimmune diseases.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
In conclusion, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of various types of cancer. Further research is needed to fully evaluate its potential as a treatment for cancer and other diseases.
合成方法
The synthesis of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with morpholine to form 3-chlorobenzylmorpholine. This intermediate is then reacted with 4-(aminomethyl)benzenesulfonamide to form the final product, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
科学研究应用
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been studied extensively in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has also been shown to enhance the activity of other anticancer agents, such as rituximab and lenalidomide.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-3-1-2-16(12-17)14-25(22,23)20-13-15-4-6-18(7-5-15)21-8-10-24-11-9-21/h1-7,12,20H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCTXBHVMSXFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[4-(morpholin-4-yl)benzyl]methanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。